molecular formula C5H10N2O4 B010278 Threonine,N-(aminocarbonyl)-(9ci) CAS No. 104928-21-4

Threonine,N-(aminocarbonyl)-(9ci)

Cat. No.: B010278
CAS No.: 104928-21-4
M. Wt: 162.14 g/mol
InChI Key: JDNXAWFLEXAACH-GBXIJSLDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,3R)-2-(carbamoylamino)-3-hydroxybutanoic acid is a non-proteinogenic amino acid It is a derivative of threonine, where the hydroxyl group is replaced by a carbamoylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-2-(carbamoylamino)-3-hydroxybutanoic acid can be achieved through several methods. One common approach involves the enantioselective synthesis from Garner’s aldehyde. This method includes a series of steps such as the Horner–Wadsworth–Emmons reaction, followed by diastereoselective 1,4-addition reactions using lithium dialkylcuprates . Another method involves the Strecker synthesis, which starts with the addition of cyanide ion to an imine, forming an alpha-amino nitrile, which is then hydrolyzed to give the desired amino acid .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-2-(carbamoylamino)-3-hydroxybutanoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into simpler amines or alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, where the carbamoylamino group can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions vary but typically involve controlled temperatures and pH levels to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce simpler amines or alcohols.

Scientific Research Applications

(2S,3R)-2-(carbamoylamino)-3-hydroxybutanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (2S,3R)-2-(carbamoylamino)-3-hydroxybutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. It can act as an inhibitor or activator, depending on the context. The pathways involved often include binding to active sites or altering the conformation of target proteins, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2S,3R)-2-(carbamoylamino)-3-hydroxybutanoic acid apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its specific stereochemistry also plays a crucial role in its interactions with biological targets, making it a valuable compound in research and development.

Properties

CAS No.

104928-21-4

Molecular Formula

C5H10N2O4

Molecular Weight

162.14 g/mol

IUPAC Name

(2S,3R)-2-(carbamoylamino)-3-hydroxybutanoic acid

InChI

InChI=1S/C5H10N2O4/c1-2(8)3(4(9)10)7-5(6)11/h2-3,8H,1H3,(H,9,10)(H3,6,7,11)/t2-,3+/m1/s1

InChI Key

JDNXAWFLEXAACH-GBXIJSLDSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)NC(=O)N)O

SMILES

CC(C(C(=O)O)NC(=O)N)O

Canonical SMILES

CC(C(C(=O)O)NC(=O)N)O

Synonyms

Threonine, N-(aminocarbonyl)- (9CI)

Origin of Product

United States

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